PTX3 protein - 148591-49-5

PTX3 protein

Catalog Number: EVT-1519043
CAS Number: 148591-49-5
Molecular Formula: C11H11NO6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pentraxin 3 is classified within the pentraxin family of proteins, which are characterized by their ability to bind to various ligands and modulate immune responses. It is produced in response to inflammatory conditions and is found in various tissues, including synovial fluid in rheumatoid arthritis patients. The protein is secreted into the extracellular matrix, where it interacts with other components to influence cellular functions and immune responses .

Synthesis Analysis

Methods

The synthesis of pentraxin 3 can be initiated through several methods involving different cell types. Typically, human amniotic membrane cells and synoviocytes are used for in vitro studies. The production of pentraxin 3 can be stimulated by inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

Technical Details

Quantitative polymerase chain reaction (qPCR) and enzyme-linked immunosorbent assay (ELISA) are commonly employed to measure mRNA expression and protein levels, respectively. For example, total RNA extraction is often performed using TRIzol reagent, followed by reverse transcription to generate complementary DNA for qPCR analysis . ELISA techniques allow for the quantification of pentraxin 3 levels in biological samples, providing insights into its expression under various conditions.

Molecular Structure Analysis

Structure

Pentraxin 3 has a complex molecular structure characterized by its C-terminal pentraxin domain, which forms octamers with D4 symmetry. This structure is stabilized by disulfide bonds and non-covalent interactions among its subunits. The N-terminal region consists of two parallel tetrameric coiled coils that provide flexibility and enable diverse interactions with other molecules .

Data

Recent studies have utilized cryo-electron microscopy to elucidate the three-dimensional structure of pentraxin 3 at high resolution. This advanced imaging technique has revealed intricate details about the spatial arrangement of its domains, contributing to our understanding of how its structure relates to function .

Chemical Reactions Analysis

Reactions

Pentraxin 3 participates in several biochemical reactions within the extracellular matrix. It forms complexes with hyaluronic acid and heavy chains of proteoglycans, facilitating cellular signaling and interaction with immune cells. These interactions are crucial for modulating inflammation and tissue remodeling processes.

Technical Details

The formation of these complexes often involves covalent adducts between hyaluronic acid and heavy chains mediated by specific enzymes like hyaladherin TSG-6. This mechanism highlights the importance of pentraxin 3 in maintaining extracellular matrix integrity during inflammatory responses .

Mechanism of Action

Process

Pentraxin 3 functions as a humoral pattern recognition receptor that binds to pathogens and apoptotic cells, facilitating their clearance by immune cells. It also plays a role in modulating complement activation, thereby influencing inflammatory pathways.

Data

Research indicates that pentraxin 3 can inhibit the alternative pathway of complement activation by forming complexes with factor H and C3b, effectively preventing excessive inflammation . This regulatory function underscores its significance in controlling immune responses during acute inflammation.

Physical and Chemical Properties Analysis

Physical Properties

Pentraxin 3 is a glycoprotein with a molecular weight approximately ranging from 40 to 50 kDa depending on glycosylation status. It is soluble in physiological buffers and exhibits stability under various pH conditions.

Chemical Properties

The protein's activity is influenced by factors such as pH and ionic strength, which can affect its binding interactions with ligands. Its ability to form complexes with other macromolecules is essential for its biological functions .

Applications

Scientific Uses

Pentraxin 3 has garnered attention for its potential applications in clinical diagnostics and therapeutic interventions. It serves as a biomarker for various inflammatory conditions, including cardiovascular diseases and rheumatoid arthritis. Additionally, its roles in tissue repair and regeneration make it a candidate for therapeutic strategies aimed at enhancing wound healing or modulating immune responses during disease states .

Molecular Structure and Biochemistry of PTX3

Domain Architecture: N-terminal vs. C-terminal Functional Motifs

PTX3 (pentraxin 3) is a prototypical long pentraxin composed of 381 amino acids, including a 17-residue signal peptide. Its primary structure features two functionally distinct domains:

  • N-terminal domain (residues 18–178): This region lacks homology to other known proteins but is critical for protein oligomerization and ligand binding. Secondary structure predictions and experimental data confirm it forms α-helical coiled-coil motifs that mediate tetramerization. This domain binds ligands such as fibroblast growth factor 2 (FGF2), inter-α-inhibitor (IαI) heavy chains, and microbial components (e.g., Aspergillus fumigatus conidia) [6] [9].
  • C-terminal domain (residues 179–381): This domain shares ~57% similarity with short pentraxins (CRP/SAP) and contains the conserved pentraxin signature motif (HxCxS/TWxS). It adopts a β-jelly roll topology typical of pentraxins but lacks the calcium-binding pocket of CRP/SAP. Key ligands include complement component C1q, P-selectin, and ficolin-2 [4] [8].

The modular design enables PTX3 to act as a multifunctional scaffold, with the N-terminal domain mediating matrix interactions and the C-terminal domain handling immune recognition [9] [10].

Table 1: Functional Domains of PTX3

DomainStructural FeaturesKey LigandsBiological Functions
N-terminalCoiled-coil α-helices; tetramerizationFGF2, IαI heavy chains, TSG-6, microbesMatrix stabilization, anti-angiogenic effects
C-terminalβ-jelly roll; pentraxin signatureC1q, P-selectin, ficolin-2, microbesComplement activation, leukocyte recruitment

Oligomerization Patterns and Quaternary Structure

PTX3 assembles into a high-molecular-weight octameric complex (340 kDa), distinguishing it from pentameric short pentraxins. Recent hybrid structural analyses (cryo-EM and AlphaFold) reveal:

  • C-terminal core: Eight protomers form a D4-symmetric octamer stabilized by inter-subunit disulfide bonds (e.g., Cys210–Cys271). This central "cube" houses the pentraxin domains and harbors the N-glycosylation site at Asn220 [5] [8].
  • N-terminal extensions: Two pairs of tetrameric coiled coils project oppositely, creating a dumbbell-like architecture (~520 Å long). Flexible hinges allow conformational adjustments for ligand binding [2] [8].
  • Stabilizing interactions: An extensive disulfide network and salt bridges maintain octamer integrity. Disruption (e.g., via cysteine mutagenesis) abolishes functional activity [6] [10].

This octameric configuration enables multivalent ligand binding. For example, a single PTX3 molecule can simultaneously engage eight heavy chains of IαI to crosslink hyaluronan (HA) matrices during inflammation [2] [10].

Table 2: Structural Features of PTX3 Oligomerization

FeatureDescriptionFunctional Implication
Quaternary structureOctamer (dimer of tetramers)Multivalent ligand binding
SymmetryD4 symmetryStabilizes C-terminal core
Disulfide bondsIntra- and inter-chain (e.g., Cys15–Cys47, Cys210–Cys271)Maintains octamer integrity
N-terminal flexibilityHinges between coiled coilsAdaptability to ligands/matrix microenvironments

Glycosylation and Post-Translational Modifications

PTX3 contains a single N-glycosylation site at Asn220 within its C-terminal domain. Biochemical characterization reveals:

  • Glycan composition: Complex-type oligosaccharides, primarily fucosylated and sialylated biantennary structures (80–90%), with minor tri-/tetra-antennary variants. Sialic acids terminate the branches as α2-3 or α2-6 linkages [3] [7].
  • Cell-type variability: Glycosylation patterns differ by cellular source. For example, endothelial cell-derived PTX3 has higher sialylation than dendritic cell-derived protein, impacting ligand affinity [7] [10].
  • Functional modulation:
  • Desialylation enhances C1q binding and classical complement activation by stabilizing PTX3-C1q complexes (lower Koff) [7].
  • Fucosylation influences interactions with P. aeruginosa and neutrophil phagocytosis [3] [9].
  • pH-dependent effects: At acidic pH (e.g., inflammatory sites), PTX3 undergoes conformational shifts that enhance binding to IαI heavy chains and facilitate integration into pre-formed HA matrices [2] [4].

Unlike CRP (non-glycosylated) and SAP (minimally glycosylated), PTX3’s glycan microheterogeneity fine-tunes its immune functions in a context-dependent manner [4] [7].

Research Spotlight: Enzymatic removal of sialic acids increases PTX3’s affinity for C1q by 3-fold, demonstrating glycosylation’s role as a "molecular rheostat" for complement activation [7].

Comparative Structural Analysis with Short Pentraxins (CRP, SAP)

PTX3 diverges from short pentraxins (CRP, SAP) in gene organization, structural topology, and functional specialization:

Structural Comparisons:

  • Gene and protein architecture:
  • CRP/SAP genes (chromosome 1) have two exons, while PTX3 (chromosome 3q25) has three exons encoding separate N- and C-terminal domains [4] [6].
  • CRP/SAP form pentameric rings (CRP: 5 subunits; SAP: 5 or 10 subunits), whereas PTX3 assembles into an octameric structure with coiled coils [8] [10].
  • Ligand-binding sites:
  • CRP/SAP require calcium for phosphocholine binding via a conserved pocket. PTX3 lacks this pocket and binds ligands (e.g., C1q) independently of calcium [4] [10].
  • SAP recognizes mannose-rich glycans on pathogens via its pentameric face, while PTX3 uses its N-terminal domain for microbial binding [9] [10].

Functional Implications:

  • Complement activation:
  • CRP/SAP activate the classical pathway by binding C1q and inhibit the alternative pathway via factor H. PTX3 enhances classical pathway activation but requires glycosylation for optimal C1q interaction [4] [7].
  • Matrix interactions:
  • PTX3 (not CRP/SAP) crosslinks hyaluronan-heavy chain complexes (HC·HA) via IαI binding, stabilizing extracellular matrices in ovulation and inflammation [2] [10].
  • Cellular sources:
  • CRP/SAP are hepatocyte-derived (IL-6-driven acute-phase response). PTX3 is locally produced by immune/stromal cells (e.g., macrophages, endothelial cells) in response to TLR agonists or TNF-α [4] [6].

Table 3: Structural and Functional Comparison of Human Pentraxins

FeaturePTX3CRPSAP
Gene location3q251q23.21q23.1
Quaternary structureOctamer (340 kDa)Pentamer (115 kDa)Pentamer/decamer (125 kDa)
GlycosylationYes (Asn220; complex glycans)NoYes (Asn32; biantennary)
Calcium dependenceNoYesYes
Key ligandsC1q, HA, FGF2, microbesPhosphocholine, C1qECM components, amyloid fibrils
Biological rolesMatrix stabilization, fungal immunityBacterial opsonizationAmyloid deposition, viral neutralization

Structural Insight: Cryo-EM analyses confirm PTX3’s octameric structure is evolutionarily distinct from Limulus SAP (octameric but stackable into double rings), underscoring functional divergence in long vs. short pentraxins [5] [8].

  • Pentraxin 3 (PTX3)
  • C-reactive protein (CRP)
  • Serum amyloid P component (SAP)
  • Inter-α-inhibitor (IαI)
  • Hyaluronan (HA)
  • Fibroblast growth factor 2 (FGF2)
  • Tumor necrosis factor-α-induced protein 6 (TSG-6)

Properties

CAS Number

148591-49-5

Product Name

PTX3 protein

Molecular Formula

C11H11NO6

Synonyms

PTX3 protein

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